5-[1-Benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
5-[1-Benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound featuring a pyridine ring substituted with a benzyl group, a methyl group, and a trifluoromethyl group. This compound also contains a diazinane ring with sulfanylidene and dione functionalities. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Properties
Molecular Formula |
C18H14F3N3O2S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-[1-benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H14F3N3O2S/c1-10-7-12(14-15(25)22-17(27)23-16(14)26)8-13(18(19,20)21)24(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,22,23,25,26,27) |
InChI Key |
MNGXUGSTRXRLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-Benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a series of condensation reactions involving appropriate precursors.
Introduction of Substituents: The benzyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions.
Formation of the Diazinane Ring: This involves cyclization reactions, often under acidic or basic conditions.
Introduction of Sulfanylidene and Dione Functionalities: These groups are introduced through oxidation and thiolation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group.
Reduction: Reduction reactions can target the dione functionalities.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Drug Development:
Medicine
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic agents.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-[1-Benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the diazinane ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar aromatic ring structures and biological activities.
Benzimidazole Derivatives: Known for their diverse biological activities and structural similarities.
Uniqueness
The uniqueness of 5-[1-Benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
